

# GSK2879552: A Technical Guide to a Selective and Irreversible LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | GSK2879552 |           |  |  |
| Cat. No.:            | B607812    | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**GSK2879552** is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme that plays a critical role in epigenetic regulation and is frequently overexpressed in various cancers.[1][2] As an orally bioavailable small molecule, **GSK2879552** has been investigated for its therapeutic potential, particularly in small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[3][4] This technical guide provides a comprehensive overview of **GSK2879552**, detailing its mechanism of action, quantitative potency, preclinical efficacy, and the methodologies used in its evaluation. While showing promise in preclinical models, its clinical development was halted due to an unfavorable risk-benefit profile observed in Phase I trials.[5][6]

#### **Core Mechanism of Action**

Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[5][7] The demethylation of H3K4, a mark associated with active gene transcription, leads to transcriptional repression.[8] LSD1 is a key component of several co-repressor complexes, and its activity is crucial for maintaining cellular differentiation states; its dysregulation is linked to the development and progression of cancer.[5][9]







GSK2879552 functions as an irreversible, mechanism-based inactivator of LSD1.[1][10] It forms a covalent adduct with the FAD cofactor essential for the enzyme's catalytic activity.[7] By inhibiting LSD1, GSK2879552 prevents the demethylation of H3K4, leading to an increase in local H3K4 methylation near the transcriptional start sites of LSD1 target genes.[5][11] This epigenetic modification derepresses tumor suppressor genes and pro-differentiation genes, which in turn can inhibit cancer cell proliferation, induce differentiation, and suppress tumor growth.[1][3] This is particularly relevant in cancers like AML, where LSD1 inhibition can promote the differentiation of blast cells, and in SCLC, where it can alter the neuroendocrine cell state.[3][12]





Click to download full resolution via product page

Figure 1: Mechanism of GSK2879552 action on LSD1.

## **Quantitative Data**

The potency and efficacy of **GSK2879552** have been characterized through various biochemical and cellular assays.



**Table 1: Biochemical Potency and Selectivity** 

| Target | Assay Type       | Value   | Reference(s) |
|--------|------------------|---------|--------------|
| LSD1   | Biochemical IC50 | 24 nM   | [13]         |
| LSD1   | Кі,арр           | 1.7 μΜ  | [14]         |
| LSD2   | Biochemical IC50 | >100 μM | [9]          |
| MAO-A  | Biochemical IC50 | >100 μM | [9]          |
| МАО-В  | Biochemical IC50 | >100 μM | [9]          |

 $IC_{50}$  (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal inhibition. Ki,app (Apparent inhibition constant) is a measure of the potency of an inhibitor.

**Table 2: Cellular Activity in Cancer Cell Lines** 

| Cell Line Type | Assay                   | Endpoint                 | Value (EC50)                         | Reference(s) |
|----------------|-------------------------|--------------------------|--------------------------------------|--------------|
| AML            | Proliferation (10 days) | Growth Inhibition        | 137 ± 30 nM<br>(average)             | [12]         |
| AML (THP-1)    | Differentiation         | CD11b<br>Expression      | 23 ± 4 nM                            | [12]         |
| AML (MOLM-13)  | Differentiation         | CD11b<br>Expression      | 44 ± 4 nM                            | [12]         |
| AML            | Differentiation         | CD11b Gene<br>Expression | 31 ± 1 nM                            | [12]         |
| AML            | Differentiation         | CD86 Gene<br>Expression  | 28 ± 6 nM                            | [12]         |
| SCLC           | Proliferation (6 days)  | Growth Inhibition        | 40% to 100% inhibition in 9/28 lines | [14]         |



EC<sub>50</sub> (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.

Table 3: In Vivo Efficacy in SCLC Xenograft Models

| Xenograft<br>Model | Dosage                   | Treatment<br>Duration | Tumor Growth<br>Inhibition (TGI) | Reference(s) |
|--------------------|--------------------------|-----------------------|----------------------------------|--------------|
| NCI-H1417          | 1.5 mg/kg, p.o.<br>daily | 25-35 days            | 83%                              | [10]         |
| NCI-H526           | 1.5 mg/kg, p.o.<br>daily | 25-35 days            | 57%                              | [10]         |
| NCI-H510           | 1.5 mg/kg, p.o.<br>daily | 25-35 days            | 38%                              | [10]         |
| NCI-H69            | 1.5 mg/kg, p.o.<br>daily | 25-35 days            | 49%                              | [10]         |

p.o. (per os): administered orally.

Table 4: Human Pharmacokinetic Properties (Phase I)

| Parameter   | Description    | Value -                      | Reference(s) |
|-------------|----------------|------------------------------|--------------|
| Absorption  | Time to Cmax   | Rapid, within the first hour | [15]         |
| Elimination | Half-life (t½) | ~17 hours                    | [15]         |
| Exposure    | Cmax and AUC   | Dose-proportional increase   | [5][15]      |

Cmax: Maximum plasma concentration. AUC: Area under the curve.

## **Experimental Protocols**

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize **GSK2879552**.



# LSD1 Inhibition Assay (Horseradish Peroxidase Coupled)

This biochemical assay measures the activity of LSD1 by detecting the hydrogen peroxide  $(H_2O_2)$  produced during the demethylation reaction.

- Reagents: Recombinant human LSD1 enzyme, a di-methylated H3K4 peptide substrate, horseradish peroxidase (HRP), and a fluorogenic HRP substrate (e.g., Amplex Red).[14][16]
- Procedure:
  - LSD1 enzyme is pre-incubated with varying concentrations of GSK2879552 in a 96-well plate.
  - The enzymatic reaction is initiated by adding the H3K4me2 peptide substrate.
  - The H<sub>2</sub>O<sub>2</sub> generated by LSD1 is used by HRP to oxidize Amplex Red into the highly fluorescent resorufin.
  - Fluorescence is measured over time using a plate reader (e.g., Ex 531 nm, Em 595 nm).
     [14]
- Data Analysis: The rate of resorufin formation is proportional to LSD1 activity. IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.





Click to download full resolution via product page

**Figure 2:** Workflow for a horseradish peroxidase coupled LSD1 assay.

### **Cell Proliferation Assay**

This assay determines the effect of **GSK2879552** on the growth of cancer cell lines.



- Reagents: Cancer cell lines (e.g., AML, SCLC), appropriate culture medium, and a cell viability reagent such as CellTiter-Glo®.[12]
- Procedure:
  - Cells are seeded in 96-well plates and allowed to adhere overnight.
  - Cells are treated with a range of GSK2879552 concentrations (e.g., 0-10,000 nM).[10]
  - Plates are incubated for an extended period (e.g., 6-10 days) to assess cytostatic effects.
     [10][12]
  - CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
- Data Analysis: Luminescence is measured with a plate reader. EC<sub>50</sub> values are determined by fitting a dose-response curve to the data.

## Flow Cytometry for Differentiation Markers

This method quantifies the expression of cell surface proteins that indicate myeloid differentiation, such as CD11b and CD86.[12][13]

- Reagents: AML cell lines, GSK2879552, fluorescently-conjugated antibodies specific for CD11b and CD86, and an isotype control antibody.
- Procedure:
  - AML cells are treated with GSK2879552 or a vehicle control for a set period (e.g., 2-3 days).[12]
  - Cells are harvested and washed.
  - Cells are incubated with the fluorescently-labeled CD11b, CD86, or isotype control antibodies.
  - After incubation and washing, the fluorescence of individual cells is analyzed using a flow cytometer.



• Data Analysis: The percentage of cells positive for each marker is determined by gating against the isotype control.[12] EC<sub>50</sub> values can be calculated based on the dose-dependent increase in the percentage of positive cells.

### **Affected Signaling Pathways**

Inhibition of LSD1 by **GSK2879552** leads to genome-wide changes in gene expression, impacting multiple signaling pathways critical for cancer cell survival and proliferation.

- Wnt/β-catenin Signaling: In sorafenib-resistant hepatocellular carcinoma (HCC) cells,
   GSK2879552 has been shown to depress the transcription of Wnt antagonists and downregulate β-catenin signaling activity.[10][17]
- EGFR Signaling: In non-small cell lung cancer (NSCLC), LSD1 inhibition has been found to
  interfere with epidermal growth factor receptor (EGFR) downstream signaling pathways,
  including the mitogen-activated protein kinase (MAPK) pathway.[18]
- Cell Cycle Regulation: Expression profiling has revealed that LSD1 inhibition significantly affects the replication machinery and cell cycle pathways, leading to growth arrest.[11][18]
- Hematopoietic Differentiation: In AML, the combination of GSK2879552 with all-trans retinoic acid (ATRA) synergistically affects pathways related to hematopoiesis and cell adhesion, promoting myeloid differentiation.[12]





Click to download full resolution via product page

Figure 3: Simplified pathway showing LSD1 and Wnt/ $\beta$ -catenin signaling.



## **Clinical Development and Outcomes**

**GSK2879552** entered Phase I clinical trials to assess its safety, pharmacokinetics, and preliminary efficacy in patients with relapsed or refractory SCLC (NCT02034123) and AML (NCT02177812).[6][13]

- SCLC Trial: In the SCLC study, 29 patients were enrolled across nine dose cohorts. While the drug demonstrated favorable pharmacokinetic properties, it provided poor disease control and was associated with a high rate of adverse events (AEs).[6] The most common treatment-related AE was thrombocytopenia (41% of patients), and serious AEs included encephalopathy.[5][6]
- AML/MDS Trials: Similarly, studies in AML and high-risk myelodysplastic syndromes (MDS), both as a monotherapy and in combination with ATRA or azacitidine, were terminated.[15]
   While the drug induced markers of differentiation, providing evidence of target engagement, no significant clinical benefit was observed, and treatment was associated with toxicity, including hemorrhage and thrombocytopenia.[15]

Ultimately, both lines of clinical investigation were terminated because the risk-benefit profile did not support continuation.[5][6][15]

#### Conclusion

GSK2879552 is a well-characterized, potent, and selective irreversible inhibitor of LSD1. Preclinical data robustly demonstrated its intended mechanism of action, leading to antiproliferative and pro-differentiation effects in relevant cancer models, particularly SCLC and AML.[3][5] However, despite its sound preclinical rationale and favorable pharmacokinetics, the translation to clinical efficacy was unsuccessful due to a lack of significant anti-tumor activity and a challenging safety profile at therapeutic doses. The journey of GSK2879552 underscores the complexities of targeting epigenetic regulators and highlights the critical need to identify predictive biomarkers and therapeutic windows for this class of inhibitors.[2][4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Facebook [cancer.gov]
- 2. Antitumor activity of LSD1 inhibitors in lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of LSD1 inhibitors in lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. LSD1/KDM1A inhibitors in clinical trials: advances and prospects PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes PMC [pmc.ncbi.nlm.nih.gov]
- 13. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 14. GSK2879552 2HCl | Histamine Receptor inhibitor | Mechanism | Concentration [selleckchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. LSD1 Histone Demethylase Assays and Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK2879552: A Technical Guide to a Selective and Irreversible LSD1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b607812#gsk2879552-as-a-selective-lsd1-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com